![molecular formula C17H22N4O2 B7536421 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea](/img/structure/B7536421.png)
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea
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Overview
Description
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea, also known as MPPI, is a novel compound that has attracted significant interest from researchers due to its potential therapeutic applications. MPPI is a small molecule that belongs to the class of urea derivatives and has been shown to possess potent antitumor and antiviral activities.
Mechanism of Action
The exact mechanism of action of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea is not fully understood. However, it has been proposed that 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea exerts its antitumor and antiviral activities by inhibiting the activity of certain enzymes involved in DNA replication and viral replication. 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. In addition to its antitumor and antiviral activities, 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea has been shown to possess anti-inflammatory and neuroprotective properties. 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea has also been shown to enhance the efficacy of certain chemotherapeutic agents, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea is its potent antitumor and antiviral activities. 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea is also easy to synthesize and has a low toxicity profile. However, one of the limitations of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea is its limited solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to fully elucidate the mechanism of action of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea.
Future Directions
There are several future directions for 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea research. One area of interest is the development of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea analogs with improved solubility and potency. Another area of interest is the evaluation of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea in combination with other chemotherapeutic agents for the treatment of cancer and viral infections. Further studies are also needed to fully understand the mechanism of action of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea and its potential therapeutic applications in other disease states.
Synthesis Methods
The synthesis of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea involves the reaction of 1-phenylpiperidin-4-amine with 3-methyl-5-formyl-1,2-oxazole in the presence of a reducing agent and a base to yield the intermediate 1-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea. The intermediate is then converted to the final product 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea by treatment with a mild acid.
Scientific Research Applications
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea has been extensively studied for its antitumor and antiviral activities. In vitro studies have shown that 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea inhibits the proliferation of a wide range of cancer cell lines, including breast, lung, and colon cancer. 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea has also been shown to possess potent antiviral activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV).
properties
IUPAC Name |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-11-16(23-20-13)12-18-17(22)19-14-7-9-21(10-8-14)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOFLFOLAZBLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)NC2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea |
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